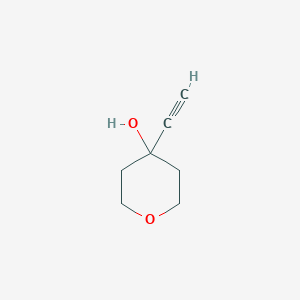

4-Ethynyltetrahydropyran-4-OL

Descripción

Contextualization of Alkynyl Alcohol Scaffolds in Organic Synthesis

Alkynyl alcohols, also known as propargyl alcohols, are a highly useful class of molecular skeletons in organic synthesis. nih.gov They serve as versatile precursors for the synthesis of a wide array of more complex molecules. nih.govorganic-chemistry.org The presence of both a hydroxyl group and a terminal alkyne allows for a diverse range of chemical transformations. These functional groups can be independently or concertedly manipulated to introduce new functionalities and construct intricate molecular architectures. researchgate.net

The synthesis of alkynyl alcohols can be achieved through various methods, including the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org Modern synthetic strategies often employ catalytic systems to achieve high efficiency and enantioselectivity, enabling the production of specific stereoisomers. organic-chemistry.org The reactivity of the alkyne and alcohol moieties allows for their participation in numerous reactions, such as cyclizations, coupling reactions, and additions, further highlighting their importance as synthetic intermediates. nih.govnih.gov

Significance of Tetrahydropyran (B127337) Ring Systems in Chemical Biology and Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif found in a multitude of natural products, including sugars like glucose and complex macrolides such as erythromycin. researchgate.net This six-membered heterocyclic ether is also a key component in numerous pharmaceutical agents. researchgate.netacs.org Its presence in biologically active molecules underscores its importance in chemical biology and medicinal chemistry.

The THP scaffold can influence a molecule's pharmacological properties, including its binding affinity to biological targets and its pharmacokinetic profile. nih.gov For instance, the incorporation of a THP ring can enhance interactions with enzyme binding pockets and improve metabolic stability. nih.gov The conformation of the THP ring can also play a crucial role in determining biological activity. taylorandfrancis.com Researchers have developed various synthetic methods to construct substituted THP derivatives to explore their structure-activity relationships. auctoresonline.orgorganic-chemistry.org

Research Rationale for Investigating 4-Ethynyltetrahydropyran-4-OL as a Key Building Block

The combination of the reactive ethynyl (B1212043) group and the biologically relevant tetrahydropyran scaffold in this compound makes it a particularly interesting building block for synthetic and medicinal chemistry research. The terminal alkyne provides a handle for a variety of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is widely used for the synthesis of triazoles. researchgate.net

The tertiary alcohol on the tetrahydropyran ring introduces a stereocenter and a site for further functionalization. This unique combination of functionalities allows for the facile construction of diverse and complex molecular architectures. By utilizing this compound, researchers can efficiently synthesize libraries of compounds with potential applications in drug discovery and materials science.

Historical Perspectives and Contemporary Relevance of Alkynyl Alcohols and Cyclic Ethers in Scientific Discovery

The study of alkynyl alcohols has a rich history in organic chemistry, with early research focusing on their fundamental reactivity. The development of catalytic and stereoselective methods for their synthesis has significantly expanded their utility. organic-chemistry.org Similarly, cyclic ethers like tetrahydropyran have long been recognized for their presence in natural products and their utility as protecting groups in organic synthesis.

In contemporary research, the focus has shifted towards leveraging the unique properties of these scaffolds for the development of novel therapeutic agents and functional materials. For example, the incorporation of tetrahydropyran rings has been explored in the design of inhibitors for various enzymes, including HIV protease. nih.gov The continued exploration of molecules like this compound, which combine these two important structural motifs, is expected to lead to further scientific discoveries and technological advancements.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJWVPMUAUALKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57385-16-7 | |

| Record name | 4-ethynyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Ethynyltetrahydropyran 4 Ol and Analogues

Retrosynthetic Analysis Approaches for 4-Ethynyltetrahydropyran-4-OLnih.govresearchgate.netacs.orgchemicalbook.comnih.gov

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group transformations. youtube.comdeanfrancispress.comyoutube.com This approach allows for the identification of key intermediates and strategic bond formations necessary for the forward synthesis.

The primary retrosynthetic disconnection for 4-ethynyltetrahydropyran-4-ol involves breaking the carbon-carbon bond between the tetrahydropyran (B127337) ring and the ethynyl (B1212043) group. This disconnection is based on the recognition that the target molecule is a tertiary alcohol, which can be formed through the addition of a nucleophile to a ketone. kccollege.ac.in In this case, the nucleophile is an acetylide anion, and the electrophile is the corresponding ketone, tetrahydropyran-4-one.

This strategic disconnection simplifies the complex target molecule into two more manageable fragments: the tetrahydropyran-4-one precursor and an ethynyl group synthon. nih.gov This approach is advantageous as it utilizes a well-established and reliable bond-forming reaction, the alkynylation of a ketone. nih.govlibretexts.org

Further disconnections of the tetrahydropyran ring itself can be considered. Common strategies for THP synthesis are based on typical retrosynthetic disconnections that can include C-O bond cleavage or various C-C bond cleavages within the ring, leading to acyclic precursors. researchgate.net For instance, a hetero-Diels-Alder approach would involve disconnecting the O1–C6 and C2–C3 bonds. nih.gov Other strategies might involve Prins cyclization, ring-closing metathesis, or intramolecular Michael additions. nih.govnih.gov

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a desired synthetic transformation. imperial.ac.uk In the synthesis of this compound, the key FGI is the transformation of the target tertiary alcohol back to its precursor ketone, tetrahydropyran-4-one. This is a standard retrosynthetic transform that points towards an addition reaction in the forward synthesis.

The ethynyl group itself can be considered a functional group that can be introduced from a suitable precursor. In the forward synthesis, this is typically achieved using a protected or terminal alkyne which is deprotonated to form the reactive nucleophile. libretexts.org

The synthesis of analogues often requires a broader range of FGIs. For example, the synthesis of spliceostatin analogues involved the conversion of a tosyl group to an amine and the subsequent formation of an amide. nih.gov Other transformations could include the reduction of esters to aldehydes or the conversion of alcohols to leaving groups for substitution reactions. acs.orgyoutube.com

Following the retrosynthetic disconnections, the key synthons are identified. A synthon is an idealized fragment resulting from a disconnection, which may or may not be a stable species. The corresponding real-world chemical equivalent is known as a synthetic equivalent. ub.edu

For the tetrahydropyran-4-one precursor, the synthon is a dicationic species or its equivalent. The synthetic equivalent is tetrahydropyran-4-one itself, a commercially available or readily synthesized cyclic ketone. chemicalbook.comchemicalbook.com The synthesis of substituted tetrahydropyran-4-ones can be achieved through various methods, including the cyclization of hydroxy enones or the Petasis-Ferrier rearrangement. nih.govacs.org

For the ethynyl group, the synthon is the acetylide anion (HC≡C⁻). The synthetic equivalent for this synthon is typically acetylene (B1199291) gas or a protected terminal alkyne, such as trimethylsilylacetylene, which can be deprotonated in situ using a strong base to generate the nucleophilic acetylide anion. libretexts.orglibretexts.org

Forward Synthesis Strategies for this compound

The forward synthesis builds upon the plan developed during the retrosynthetic analysis, starting from simple precursors and constructing the target molecule through a series of chemical reactions.

Alkynylation Reactions of Tetrahydropyran-4-one Derivativesbeilstein-journals.org

The most direct and common method for the synthesis of this compound is the alkynylation of tetrahydropyran-4-one. molaid.com This reaction involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the ketone. libretexts.org

The acetylide anion is a potent nucleophile generated by the deprotonation of a terminal alkyne with a strong base. libretexts.org Common bases used for this purpose include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). libretexts.orgyoutube.com The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control reactivity. researchgate.net

The reaction proceeds as follows:

Deprotonation: A terminal alkyne, such as acetylene, is treated with a strong base to form the corresponding acetylide anion.

Nucleophilic Addition: The acetylide anion then attacks the carbonyl carbon of tetrahydropyran-4-one.

Protonation: The resulting alkoxide intermediate is protonated during an aqueous workup to yield the final product, this compound. libretexts.org

The choice of base and reaction conditions can be crucial for the success of the reaction, especially when dealing with sensitive substrates. For instance, the use of a catalytic amount of a relatively weak base like an alkoxide has been explored in some alkynylation reactions, though strong bases are generally required for the deprotonation of terminal alkynes. google.com

The synthesis of analogues with different substituents on the alkyne can be achieved by using the corresponding substituted terminal alkyne in the reaction. diva-portal.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Tetrahydropyran-4-one | 1. Acetylene, NaNH₂, liq. NH₃ 2. H₂O | This compound | Not specified | libretexts.org |

| Tetrahydropyran-4-one | 1. Trimethylsilylacetylene, n-BuLi, THF 2. H₃O⁺ | 4-((Trimethylsilyl)ethynyl)tetrahydropyran-4-ol | Not specified | diva-portal.org |

| Tetrahydropyran-4-one | 1. Phenylacetylene, n-BuLi, THF 2. H₂O | 4-(Phenylethynyl)tetrahydropyran-4-ol | Not specified | kccollege.ac.in |

Employment of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) for C-C Bond Formation

The introduction of the ethynyl group at the C4 position of the tetrahydropyran ring is a critical step in the synthesis of this compound. This is typically achieved through the nucleophilic addition of an ethynyl anion equivalent to a ketone precursor, tetrahydropyran-4-one. Organometallic reagents, particularly Grignard and organolithium compounds, are widely employed for this carbon-carbon bond formation. wikipedia.orgbyjus.comvbspu.ac.in

Grignard Reagents: Ethynylmagnesium halides (e.g., ethynylmagnesium bromide) are common Grignard reagents used for this transformation. byjus.comlibretexts.org The reaction involves the nucleophilic attack of the ethynyl group from the Grignard reagent on the electrophilic carbonyl carbon of tetrahydropyran-4-one. masterorganicchemistry.comlibretexts.org This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, this compound. libretexts.org The general reaction is robust and applicable to a variety of ketones and aldehydes. byjus.commasterorganicchemistry.com

Organolithium Compounds: Organolithium reagents, such as ethynyllithium, offer a powerful alternative for the ethynylation of ketones. wikipedia.orgtaylorandfrancis.com Due to the highly polar nature of the C-Li bond, organolithium reagents are potent nucleophiles and strong bases. wikipedia.orgnih.gov The reaction with tetrahydropyran-4-one proceeds via a similar nucleophilic addition mechanism to that of Grignard reagents, leading to the formation of the desired product. libretexts.orglibretexts.org Organolithium reagents are often preferred for their higher reactivity, especially with sterically hindered ketones. nih.gov

| Reagent Type | Example | Key Characteristics |

| Grignard Reagent | Ethynylmagnesium bromide | Moderately reactive, commercially available, tolerant of some functional groups. byjus.comlibretexts.org |

| Organolithium Reagent | Ethynyllithium | Highly reactive, strong base, useful for less reactive ketones. wikipedia.orgsigmaaldrich.com |

Cyclization Methodologies for the Tetrahydropyran Ring Formation

The construction of the tetrahydropyran (THP) ring is a fundamental aspect of synthesizing the core structure of this compound and its analogues. A variety of cyclization strategies have been developed, each offering distinct advantages in terms of efficiency and stereocontrol. rsc.orgresearchgate.net

Common approaches to THP ring synthesis include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran-4-ol derivative. nih.govorganic-chemistry.org The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can often be controlled. nih.gov

Intramolecular Hydroalkoxylation/Cyclization: This method involves the intramolecular addition of a hydroxyl group to an alkene, catalyzed by various transition metals or acids. organic-chemistry.org

Intramolecular Epoxide Ring Opening (IERO): The ring-opening of 4,5-epoxy-alcohols can lead to the formation of either tetrahydrofurans or tetrahydropyrans, with the regioselectivity being a key challenge. nih.gov

Radical Cyclization: Intramolecular radical cyclization of β-alkoxyacrylates has proven to be a useful method for the stereoselective synthesis of substituted tetrahydropyrans. nih.govacs.org

Hetero-Diels-Alder Reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom is a powerful tool for constructing six-membered heterocyclic rings like the tetrahydropyran system. researchgate.net

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of various ring systems, including tetrahydropyrans. researchgate.net

Stereoselective Synthesis Approaches to Analogues of this compound

The synthesis of specific stereoisomers of this compound analogues is crucial for understanding their structure-activity relationships. upol.cz Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. upol.cz

Several strategies are employed to achieve stereocontrol in the synthesis of tetrahydropyran derivatives:

Substrate-Controlled Diastereoselection: Chiral substrates, often derived from natural sources, can direct the stereochemical outcome of subsequent reactions. upol.cz For instance, the reduction of a ketone precursor to an alcohol can be highly diastereoselective due to steric hindrance from existing stereocenters. beilstein-journals.org

Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce asymmetry in the product. upol.cz Asymmetric allylation and hydrogenation are examples of reactions where chiral catalysts are used to achieve high enantioselectivity. nih.gov

Prins Cyclization: As mentioned earlier, the Prins cyclization can be highly stereoselective, often leading to the formation of cis-2,6-disubstituted tetrahydropyrans due to a chair-like transition state. nih.gov

Intramolecular Radical Cyclization: This method can also provide high levels of stereocontrol, typically favoring the formation of cis-disubstituted products. nih.gov

The development of versatile stereoselective routes allows for the late-stage diversification of analogues, providing access to a wide variety of compounds for biological evaluation. nih.govnih.gov

Development of Scalable and Efficient Synthetic Routes

Route scouting is a critical phase in process development, aiming to identify the most viable synthetic pathway based on factors such as cost-efficiency, scalability, and process safety. innosyn.com An efficient synthesis might involve convergent strategies where different fragments of the molecule are synthesized separately and then combined. sioc.ac.cn The development of regioselective and short synthetic sequences with minimal chromatographic purifications is also crucial for scalability. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comopcw.org The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. psu.eduacs.org

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comopcw.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic reductions with molecular hydrogen have 100% atom economy, whereas reductions with sodium borohydride (B1222165) have a lower atom economy. acs.org

Use of Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comopcw.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.comscispace.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. opcw.orgacs.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided if possible, as such steps require additional reagents and generate waste. acs.orgscispace.com

By incorporating these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 Ethynyltetrahydropyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. acs.org

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Characterization

One-dimensional NMR provides fundamental information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique identifies the different types of protons in a molecule. For 4-Ethynyltetrahydropyran-4-OL, the expected ¹H NMR spectrum would show distinct signals for the ethynyl (B1212043) proton (-C≡C-H ), the hydroxyl proton (-OH ), and the protons on the tetrahydropyran (B127337) ring. The protons on the ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom. The hydroxyl proton signal's position can vary and may disappear upon exchange with deuterium (B1214612) oxide (D₂O). acs.org

¹³C NMR (Carbon-13 NMR): This technique provides information on the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound is expected to display signals for the two acetylenic carbons (-C ≡C -H), the quaternary carbon bearing the hydroxyl and ethynyl groups (C -OH), and the carbons of the tetrahydropyran ring. The carbons adjacent to the ring oxygen would appear at a higher chemical shift (downfield) compared to the other ring carbons. sigmaaldrich.com

Expected ¹H and ¹³C NMR Data (Theoretical)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethynyl C-H | ~2.0-3.0 (singlet) | ~70-85 |

| Ethynyl Quaternary C | N/A | ~75-90 |

| Ring C-O-C | ~3.5-4.0 (multiplet) | ~60-70 |

| Ring CH₂ | ~1.5-2.0 (multiplet) | ~30-45 |

| Ring C-OH | N/A | ~65-75 |

| OH | Variable (broad singlet) | N/A |

Note: This table is based on theoretical values and typical chemical shifts for similar functional groups. Actual experimental values are not available in the searched sources.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to map out the proton connectivity within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. It would be essential for confirming the placement of the ethynyl and hydroxyl groups on the C4 position of the tetrahydropyran ring by showing correlations from the ring protons to the quaternary carbon and the acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule, such as the axial or equatorial orientation of the substituents on the chair-like conformation of the tetrahydropyran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.commasterorganicchemistry.comyoutube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands (Theoretical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Alkyne (C≡C-H) | C-H Stretching | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | C≡C Stretching | 2260 - 2100 | Weak to Medium |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Ether (C-O-C) | Stretching | 1150 - 1085 | Strong |

Note: This table is based on characteristic IR absorption frequencies. Specific experimental data for this compound could not be located. youtube.compressbooks.pub

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uk

For this compound (C₇H₁₀O₂), the exact molecular weight is 126.15 g/mol . synblock.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 126. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu Common fragmentation pathways for cyclic ethers and alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18). The loss of the ethynyl group (M-25) would also be a probable fragmentation pathway. nist.gov

Chromatographic Coupling with Spectroscopic Detection for Purity and Analysis (e.g., GC-MS, LC-MS)

Combining chromatography with spectroscopy allows for the separation of components in a mixture followed by their individual analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. sums.ac.irnih.govphcogj.comnih.gov this compound could potentially be analyzed by GC-MS, where the gas chromatograph would first separate it from any impurities. The mass spectrometer would then provide a mass spectrum for the pure compound, confirming its molecular weight and providing its fragmentation pattern for structural confirmation. thermofisher.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is used for a wider range of compounds, including those that are not volatile or are thermally sensitive. This technique could also be employed to analyze the purity of a this compound sample and confirm its molecular weight.

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Other spectroscopic techniques can provide complementary structural information.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy. The C≡C triple bond, which typically shows a weak absorption in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum, making this technique particularly useful for identifying the alkyne functionality.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple, non-conjugated molecules like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The primary utility of UV-Vis for this compound would be to confirm the absence of conjugated chromophores.

Reactivity and Mechanistic Studies of 4 Ethynyltetrahydropyran 4 Ol

Reactivity at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of rich chemical reactivity, enabling a variety of addition and coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of 4-ethynyltetrahydropyran-4-ol serves as an excellent substrate for these transformations. nih.gov The Sonogashira coupling, in particular, is a widely used method to couple terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

The general mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper catalyst.

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

A key application of this compound is its use as a building block in the synthesis of more complex molecules via the Sonogashira reaction. For instance, it can be reacted with various aryl bromides to introduce the 4-hydroxy-tetrahydropyran moiety onto an aromatic scaffold. google.com This is particularly valuable in pharmaceutical chemistry for creating glucokinase activators for the treatment of type II diabetes. google.com

Table 1: Example of Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Application | Reference |

|---|

Newer methodologies have also been developed that allow for Sonogashira couplings to proceed without a copper co-catalyst, which can be advantageous in simplifying purification and avoiding potential issues with copper toxicity in certain applications. libretexts.orgnih.gov

Hydration and Hydrohalogenation Reactions of the Alkyne

The ethynyl group of this compound can undergo electrophilic addition reactions, such as hydration and hydrohalogenation.

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, and water, the alkyne can undergo hydration. youtube.comlibretexts.org Following Markovnikov's rule, the proton adds to the terminal carbon of the alkyne, and the hydroxyl group adds to the more substituted internal carbon. libretexts.orgscienceready.com.au This initially forms an enol, which rapidly tautomerizes to the more stable keto form. For this compound, this reaction would yield a methyl ketone derivative.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond also follows Markovnikov's rule. masterorganicchemistry.com The hydrogen atom adds to the terminal carbon, and the halogen atom adds to the internal carbon. The reaction can proceed to give a dihalogenated product upon the addition of a second equivalent of HX. The presence of peroxides can lead to an anti-Markovnikov addition via a radical mechanism, placing the halogen on the terminal carbon. youtube.com

While these are fundamental reactions for alkynes, the competition between the hydration and hydrohalogenation pathways can be influenced by the reaction conditions, particularly the concentration of water and the nucleophilicity of the halide ion. stackexchange.com

Cycloaddition Reactions

The alkyne functionality can participate as a 2π component in cycloaddition reactions, a class of concerted reactions that form cyclic products. kharagpurcollege.ac.in

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. uc.pt The ethynyl group of this compound can act as a dienophile, reacting with dienes to create substituted cyclohexadiene rings. These reactions are typically thermally allowed and proceed in a suprafacial manner on both components. kharagpurcollege.ac.in

[4+3] Cycloaddition: This type of reaction involves a 4π system (like a diene) and a 3-atom 2π component (like an allyl cation) to form a seven-membered ring. illinois.edu While less common, this method is a powerful tool for constructing these larger ring systems, which are found in various natural products. nih.gov

Other Cycloadditions: The compound could also potentially participate in [2+2] cycloadditions, often photochemically induced, or in reactions with azides or nitrile oxides to form triazole or isoxazole (B147169) rings, respectively. The reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a potent dienophile, with various dienes is a well-studied example of cycloaddition for forming heterocyclic systems. uzhnu.edu.ua

The utility of these cycloaddition reactions lies in their ability to rapidly build molecular complexity in a stereocontrolled manner. kharagpurcollege.ac.in

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group on the tetrahydropyran (B127337) ring offers another site for chemical modification, although its reactivity is influenced by steric hindrance.

Esterification and Etherification Reactions

Esterification: The formation of an ester from an alcohol and a carboxylic acid, known as Fischer-Speier esterification, is a classic acid-catalyzed equilibrium process. organic-chemistry.orglibretexts.org To drive the reaction toward the ester product, water is typically removed, or an excess of one reactant is used. organic-chemistry.org Due to the steric hindrance of the tertiary alcohol in this compound, direct esterification can be challenging. More reactive acylating agents, such as acid chlorides or anhydrides, or the use of coupling reagents may be required for efficient conversion. organic-chemistry.org For very hindered alcohols, specialized methods, such as using benzotriazole (B28993) esters, have been developed. researchgate.net

Etherification: The hydroxyl group can be converted into an ether. This is often done for protection during other synthetic steps. google.com A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the tertiary nature of the alcohol, strong bases are required for deprotonation. Alternatively, reductive etherification provides a pathway to produce branched ethers by coupling alcohols and ketones. nrel.gov A specific example related to this compound involves its conversion to a bromoacetylene alcohol, which can then be reacted with acryloyl or methacryloyl chloride to form the corresponding acryl- and methacryl ethers. researchgate.net

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds adjacent to the alcohol.

Reduction: The reactivity of this compound towards reduction primarily targets the ethynyl group. The triple bond can be selectively reduced.

Partial Reduction: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will reduce the alkyne to a cis-alkene. Reduction with sodium in liquid ammonia (B1221849) will yield the trans-alkene.

Full Reduction: Complete hydrogenation of the triple bond to an alkane (ethyl group) can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com This transformation is noted in the synthesis of related compounds where the this compound substituent is converted into a 4-ethyltetrahydropyran-4-ol group. google.com The hydroxyl group itself is generally unreactive to these conditions. Reduction of the ester or ketone derivatives of the molecule can also be performed using reagents like lithium aluminum hydride (LiAlH₄) to yield alcohols. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Ethyltetrahydropyran-4-ol |

| 4-Methyltetrahydropyran |

| 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) |

| Acryloyl chloride |

| Benzotriazole |

| Calcium carbonate |

| Copper(I) iodide |

| Ethanol |

| Ethyl ethanoate |

| Ethanoic acid |

| Hydrogen chloride |

| Hydrogen iodide |

| Lead |

| Lithium aluminum hydride |

| Methacryloyl chloride |

| Palladium on carbon |

| Sodium |

| Sulfuric acid |

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Scaffold

The tetrahydropyran ring, while generally stable, can participate in ring-opening and rearrangement reactions under specific conditions, often promoted by the presence of the adjacent functional groups. The stability of the THP ether linkage is susceptible to strong acids, particularly Lewis acids, which can coordinate to the ring oxygen and facilitate C-O bond cleavage. d-nb.infonih.gov

Acid-Catalyzed Ring-Opening: Treatment of tetrahydropyran systems with strong Lewis acids like boron tribromide (BBr₃) can readily cleave the C-O bonds. d-nb.infonih.gov For this compound, acid-catalyzed dehydration could lead to the formation of a tertiary carbocation adjacent to the ring. This intermediate could potentially trigger a cascade of reactions, including ring fragmentation or rearrangement, although such pathways compete with simple elimination to form an enyne.

Rearrangement Reactions: Rearrangement reactions represent a broad class of organic transformations where a structural isomer of the original molecule is formed. wiley-vch.de While direct rearrangement of the this compound scaffold is not extensively documented, related systems undergo well-known transformations that provide insight into potential pathways.

Pinacol-Type Rearrangements: The 1,2-diol motif is a classic precursor for the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.orgdss.go.th If the alkyne of this compound were to be hydrated to a ketone and the adjacent alcohol reduced, the resulting diol could be a substrate for such a rearrangement, leading to a spirocyclic ketone.

Payne Rearrangement: The Payne rearrangement describes the base-catalyzed equilibrium between 2,3-epoxy alcohols. msu.edu Should this compound be converted to an epoxy alcohol derivative, this reversible intramolecular epoxide opening could occur, with the equilibrium generally favoring the more substituted epoxide. msu.edu

Ring Expansion/Contraction: Photochemical methods have been used to induce ring expansion in related oxetane (B1205548) heterocycles to form tetrahydrofuran (B95107) derivatives via ylide intermediates. rsc.org While a different ring system, this highlights the potential for skeletal reorganization under specific energetic conditions.

A plausible acid-catalyzed rearrangement pathway for a derivative of this compound is outlined below.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). wiley-vch.de | Oxonium ion |

| 2 | Departure of the leaving group (water) to form a tertiary carbocation. | Tertiary carbocation |

| 3 | 1,2-hydride or alkyl shift (rearrangement) to form a more stable carbocation. This step is the core of many rearrangement reactions. masterorganicchemistry.com | Rearranged carbocation |

| 4 | Nucleophilic attack by water or another nucleophile present in the medium. | Protonated final product |

| 5 | Deprotonation to yield the final rearranged product. | Neutral final product |

Regio- and Stereochemical Control in Reactions of this compound

Controlling the regio- and stereochemistry of reactions is a cornerstone of modern organic synthesis. researchgate.net For a molecule like this compound, which possesses a prochiral center at the sp³ carbon bearing the hydroxyl and ethynyl groups, achieving stereocontrol is critical for applications in areas like drug discovery and materials science. researchgate.netgoogle.com

The stereochemical outcome of a reaction at a chiral center depends on the mechanism. Reactions that proceed in a single, concerted step often result in an inversion or retention of stereochemistry, whereas multi-step reactions involving achiral intermediates can lead to racemization. lumenlearning.com

Strategies for Stereochemical Control:

Substrate Control: The existing stereochemistry of a reactant can influence the stereochemical outcome of a reaction. In the synthesis of complex natural products containing THP rings, the inherent stereocenters of advanced intermediates are often used to direct the formation of new stereocenters. chemrxiv.org

Reagent Control: The use of chiral reagents, auxiliaries, or catalysts is a powerful strategy for inducing stereoselectivity. researchgate.netnih.gov For instance, chiral catalysts can create a chiral environment around the substrate, favoring one reaction pathway over another. nih.gov In the context of this compound, asymmetric reduction of a related ketone precursor (Tetrahydro-4H-pyran-4-one) or asymmetric addition of the ethynyl group could establish the stereocenter.

Catalyst-Controlled Reactions: In some cases, the choice of catalyst can be decisive not only for stereoselectivity but also for chemoselectivity and even for enabling challenging reactions like macrocyclizations. nih.gov For example, the Sonogashira coupling of the terminal alkyne of this compound with an aryl halide is a common reaction that utilizes a palladium catalyst. google.com The choice of ligands on the palladium can influence the efficiency and outcome of this transformation.

A study on the synthesis of the tetrahydropyran rings of (-)-Lasonolide A illustrates these principles. Stereoselective alkylation was used to construct a quaternary stereocenter, and a stereoselective epoxidation followed by a regioselective epoxide opening was employed to set another key stereocenter on the THP ring. nih.gov

| Method | Description | Example Application for THP Systems | Reference |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over another. | Asymmetric alkynylation using chiral ligands to install the ethynyl group stereoselectively. | |

| Stereoselective Alkylation | A substrate with existing stereocenters directs the approach of an alkylating agent. | Alkylation of an enolate derived from a chiral THP-based ketone. | nih.gov |

| Regioselective Epoxide Opening | A nucleophile preferentially attacks one of the two carbons of an epoxide ring, often directed by steric or electronic factors. | Opening of an epoxide on a THP ring to install a hydroxyl group at a specific position. | nih.gov |

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Elucidating reaction mechanisms is crucial for understanding and optimizing chemical transformations. This involves a combination of kinetic experiments to measure reaction rates and spectroscopic studies to identify and characterize reactants, intermediates, and products. iastate.edusemanticscholar.org Computational chemistry, particularly Density Functional Theory (DFT), often complements these experimental approaches. sumitomo-chem.co.jp

Kinetic Studies: Kinetic analysis involves monitoring the concentration of species over time to determine the rate law of a reaction. This information helps to identify the molecules involved in the rate-determining step. For reactions involving this compound, kinetic studies could, for example, determine the order of the reaction with respect to the substrate and any catalysts or reagents, providing insight into the composition of the transition state. mpg.de

Spectroscopic Studies: Spectroscopic techniques are indispensable for probing reaction mechanisms by providing structural information about the species involved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of stable products. In-situ NMR monitoring can track the progress of a reaction in real-time, helping to identify transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For this compound, the characteristic stretches for the O-H group (~3300-3400 cm⁻¹), the C≡C triple bond (~2100-2260 cm⁻¹), and the C-O ether linkage (~1050-1150 cm⁻¹) can be monitored to follow its transformations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is valuable for studying reactions involving colored species or those with chromophores, such as conjugated systems that might be formed during reactions of this compound. It is often used in conjunction with stopped-flow techniques to study fast reactions and detect short-lived intermediates. sumitomo-chem.co.jp

Mass Spectrometry (MS): MS provides information about the molecular weight of compounds and their fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex reaction mixtures and identify products and byproducts, which can shed light on degradation pathways or side reactions. d-nb.infonih.gov

The combination of these techniques allows for a detailed, panoramic view of the reaction landscape. iastate.edu For instance, spectroscopic methods combined with cryoreduction have enabled the trapping and characterization of highly reactive intermediates in complex enzymatic cycles, a strategy that could be adapted to study reactive intermediates derived from this compound. nih.gov

| Technique | Information Provided | Application to this compound Reactions |

| Kinetic Analysis | Reaction rates, rate laws, activation parameters. | Determining the mechanism of a catalyzed reaction, e.g., Sonogashira coupling. |

| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry. | Characterizing products of rearrangement; in-situ monitoring of reaction progress. |

| IR Spectroscopy | Presence/absence of functional groups. | Following the disappearance of the alkyne or alcohol group during a reaction. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. | Studying the formation of conjugated intermediates or products. |

| Mass Spectrometry | Molecular weight, fragmentation patterns. | Identifying products and byproducts in a reaction mixture. |

Applications of 4 Ethynyltetrahydropyran 4 Ol As a Versatile Synthetic Intermediate and Building Block

Integration into "Click Chemistry" Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for various applications, including materials science and bioconjugation. nih.govstratech.co.ukbuyolig.com The terminal alkyne in 4-ethynyltetrahydropyran-4-ol is a key functional group for its participation in these powerful reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgrsc.orgnih.gov This reaction is known for its reliability, straightforward execution, and broad applicability in organic synthesis, medicinal chemistry, and bioconjugation. rsc.orgnih.gov The reaction proceeds under mild conditions, often in aqueous media, and is tolerant of many functional groups. beilstein-journals.org

The terminal alkyne of this compound readily participates in CuAAC reactions. By reacting with various azide-containing molecules, a diverse range of triazole-linked conjugates can be synthesized. The tetrahydropyran-4-ol moiety introduces hydrophilicity and a specific three-dimensional structure to the resulting molecules. This approach allows for the modular construction of complex architectures by linking the this compound unit to other molecular fragments. For instance, this methodology can be used to expand the molecular diversity of phage-displayed peptide libraries by modifying azide-functionalized amino acids within the peptides. chemrxiv.org

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide (B81097) | Catalyst | Product |

| This compound | Benzyl Azide | Copper(I) | 1-(Benzyl)-4-(4-hydroxytetrahydropyran-4-yl)-1H-1,2,3-triazole |

| Phenylacetylene | Phenyl Azide | Copper(I) | 1,4-Diphenyl-1H-1,2,3-triazole |

| Propargyl Alcohol | Azido-PEG | Copper(I) | PEGylated triazole derivative |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Other Metal-Free "Click" Reactions

To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. magtech.com.cn SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. magtech.com.cnnih.gov While this compound itself is not a strained alkyne, it can be conceptually linked to the principles of SPAAC by being a readily available building block that can be incorporated into molecules designed for subsequent bioorthogonal reactions.

Other metal-free click reactions, such as light-triggered cycloadditions involving tetrazoles, provide spatiotemporal control over the ligation process. nih.govresearchgate.net The alkyne group of this compound can potentially participate in such photoclick reactions, offering a way to selectively form conjugates in a light-dependent manner.

Applications in Bioconjugation and Chemical Biology Research

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins, carbohydrates, or nucleic acids, is a vital tool in chemical biology. ru.nlnih.gov The terminal alkyne of this compound makes it a valuable reagent for bioconjugation via click chemistry. nih.gov By incorporating this building block, researchers can introduce the tetrahydropyran (B127337) motif into biological systems.

This strategy is employed in various research areas:

Metabolic Labeling: Cells can be fed with azide-modified sugars, which are incorporated into their glycans. Subsequent reaction with an alkyne-bearing probe, such as a derivative of this compound, allows for the visualization and study of these glycans.

Protein Modification: Site-specific modification of proteins can be achieved by introducing an azide-bearing unnatural amino acid into a protein's sequence, followed by a click reaction with an alkyne. nih.gov This allows for the attachment of probes, drugs, or other functionalities. The development of fast and selective cysteine bioconjugation methods further expands the toolkit for protein modification. researchgate.net

Drug Delivery and Targeting: The tetrahydropyran unit can influence the solubility and pharmacokinetic properties of drug candidates. By using this compound in the synthesis of drug-delivery systems, it is possible to attach targeting ligands or imaging agents via click chemistry.

Role in the Synthesis of Complex Organic Molecules

The tetrahydropyran ring is a common structural motif in a vast array of natural products and biologically active molecules. researchgate.net this compound serves as a valuable chiral building block for the stereoselective synthesis of these complex targets.

Contribution to Natural Product Synthesis

The synthesis of natural products often requires the construction of complex heterocyclic systems with precise stereochemistry. The tetrahydropyran core is found in numerous natural products, many of which exhibit significant biological activity. researchgate.net Synthetic strategies towards these molecules often rely on the use of pre-functionalized building blocks.

This compound, with its defined stereocenter (if used in an enantiomerically pure form) and versatile functional groups, is a useful starting material or intermediate in the synthesis of such natural products. The ethynyl (B1212043) group can be further elaborated through various alkyne chemistries, while the hydroxyl group can be used for ether or ester formation, or as a directing group in subsequent reactions. The synthesis of various substituted tetrahydropyrans and related oxygen heterocycles is an active area of research. organic-chemistry.orgnih.gov

Utility in Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its presence can favorably impact a molecule's physicochemical properties, such as solubility and metabolic stability.

This compound and its derivatives are utilized in the synthesis of various pharmaceutical intermediates. For example, derivatives of tetrahydropyran have been incorporated into potent inhibitors of the ALK5 receptor, which is a target for cancer and fibrosis therapies. nih.gov The synthesis of tetrahydropyran-4-one derivatives is also of interest for creating novel therapeutic agents. researchgate.net The ethynyl group provides a handle for the introduction of diverse substituents through reactions like Sonogashira coupling or click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The development of novel organoplatinum(IV) complexes also highlights the ongoing search for new anticancer agents. nih.gov

Application in Materials Science and Polymer Chemistry

The incorporation of this compound into macromolecules offers a strategic approach to developing advanced materials with tailored properties. The ethynyl group serves as a highly reactive handle for polymerization and functionalization, while the tetrahydropyran moiety can impart desirable physical and chemical characteristics to the resulting polymers.

The most prominent application of the terminal alkyne functionality in materials science is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction is characterized by its high efficiency, selectivity for the 1,4-disubstituted 1,2,3-triazole linkage, and tolerance to a wide array of functional groups and reaction conditions. organic-chemistry.org Consequently, this compound can be employed as a monomer in step-growth polymerizations with multi-azide functionalized co-monomers to produce polytriazoles.

The resulting polymers would feature the tetrahydropyran ring as a repeating side group. This structural feature can influence the polymer's properties in several ways:

Solubility and Polarity: The oxygen atom in the tetrahydropyran ring and the hydroxyl group can engage in hydrogen bonding, potentially enhancing the polymer's solubility in polar solvents and its compatibility with other polar materials.

Thermal Properties: The rigidity and polarity of the tetrahydropyran ring can affect the glass transition temperature (Tg) and thermal stability of the polymer.

Biocompatibility: The tetrahydropyran motif is found in many natural products and biologically active molecules, suggesting that polymers incorporating this moiety may exhibit favorable biocompatibility, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds. organic-chemistry.org

The hydroxyl group on the tetrahydropyran ring provides an additional site for post-polymerization modification. This allows for the attachment of other functional molecules, such as drugs, imaging agents, or cross-linking agents, further expanding the functional scope of the material.

Below is a table illustrating the potential types of polymers that could be synthesized using this compound and the properties they might exhibit.

| Polymer Architecture | Co-monomer Type | Key Properties and Potential Applications |

| Linear Polytriazole | Di-azide functionalized molecules (e.g., diazidoalkanes, diazido-poly(ethylene glycol)) | Tunable solubility, potential for self-assembly, applications in coatings, adhesives, and as drug delivery vehicles. |

| Cross-linked Polymer Network | Tri- or tetra-azide functionalized cross-linking agents | Formation of robust hydrogels or thermosets, applications in tissue engineering scaffolds, separation membranes, and absorbent materials. |

| Grafted Copolymers | Azide-functionalized polymer backbones (e.g., azide-modified polystyrene or polymethacrylate) | Combines properties of the backbone polymer with those imparted by the tetrahydropyran moiety, useful for surface modification and creating amphiphilic materials. |

This table presents potential polymer architectures and properties based on the known reactivity of the functional groups in this compound.

Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, diverse collections of chemical compounds, known as libraries, which can be screened for biological activity in drug discovery and for other applications. nih.gov The structural features of this compound make it an excellent scaffold for the construction of such libraries.

The molecule can be viewed as a central core from which molecular diversity can be expanded in at least two directions. The terminal alkyne group allows for the attachment of a wide variety of azide-containing building blocks via the CuAAC reaction. nih.gov This provides a reliable and efficient method for introducing a first element of diversity. The tertiary hydroxyl group can be used in a second step to introduce another set of diverse building blocks through reactions such as esterification, etherification, or urethane (B1682113) formation.

This two-pronged approach allows for the creation of a large library of compounds from a relatively small number of starting materials. For example, reacting this compound with a set of 10 different azides, and then reacting each of the resulting 10 triazoles with a set of 10 different carboxylic acids (to form esters) would generate a library of 100 distinct compounds.

The general scheme for such a combinatorial synthesis is as follows:

Step 1 (Click Reaction): this compound is reacted with a library of diverse organic azides (R¹-N₃) to produce a collection of 1,2,3-triazoles.

Step 2 (Derivatization of Hydroxyl Group): The hydroxyl group of each triazole from Step 1 is then reacted with a second library of reagents (e.g., acyl chlorides, isocyanates, alkyl halides) to introduce a second point of diversity (R²).

The tetrahydropyran ring itself provides a defined three-dimensional geometry, which can be advantageous in designing libraries of compounds intended to interact with biological targets such as enzymes or receptors. The stereochemistry of the hydroxyl group and the spatial orientation of the substituents on the triazole ring can be systematically varied to explore the chemical space around the central scaffold.

The following table illustrates a hypothetical combinatorial library that could be generated from this compound.

| Scaffold | Building Block 1 (R¹-N₃) via CuAAC | Building Block 2 (R²-X) via Hydroxyl Derivatization | Resulting Library Member Structure |

| This compound | Benzyl azide | Acetyl chloride | 4-(1-benzyl-1H-1,2,3-triazol-4-yl)tetrahydropyran-4-yl acetate |

| This compound | 1-Azidohexane | Benzoyl chloride | 4-(1-hexyl-1H-1,2,3-triazol-4-yl)tetrahydropyran-4-yl benzoate |

| This compound | 3-Azidopropanoic acid | Phenyl isocyanate | 4-(1-(2-carboxyethyl)-1H-1,2,3-triazol-4-yl)tetrahydropyran-4-yl phenylcarbamate |

This table provides examples of how the diversity of a chemical library can be generated from the this compound scaffold.

Computational Chemistry and Theoretical Studies on 4 Ethynyltetrahydropyran 4 Ol

Conformational Analysis of the Tetrahydropyran (B127337) Ring and Ethynyl (B1212043)/Hydroxyl Substituents

The flexible six-membered tetrahydropyran (THP) ring can adopt several conformations, with the chair form being the most stable. For 4-Ethynyltetrahydropyran-4-OL, the key conformational question revolves around the orientation of the ethynyl and hydroxyl groups at the C4 position. These substituents can be oriented in either an axial or equatorial position.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the geometric parameters and relative energies of these conformers. researchgate.net The most stable conformation is typically a chair form where steric hindrance is minimized. In this case, there are two primary chair conformers to consider: one with the hydroxyl group axial and the ethynyl group equatorial, and the other with the ethynyl group axial and the hydroxyl group equatorial. Due to the larger steric bulk of the ethynyl group compared to the hydroxyl group, the conformer with the ethynyl group in the more spacious equatorial position is generally predicted to be lower in energy.

Besides the chair forms, higher-energy boat and twist-boat conformations are also possible intermediates in ring inversion. researchgate.net Quantum-chemical calculations can map the potential energy surface of this process, determining the energy barriers between the stable chair conformations. researchgate.net For substituted THP rings, these calculations reveal that distortions from the ideal chair geometry often occur to alleviate steric strain, such as 1,3-diaxial interactions. beilstein-journals.org

Table 1: Calculated Relative Energies of this compound Conformers

Hypothetical relative energies calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, illustrating the stability of chair conformations with the bulky ethynyl group in the equatorial position.

| Conformer | Hydroxyl Orientation | Ethynyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Axial | 1.5 |

| Chair 2 (Global Minimum) | Axial | Equatorial | 0.0 |

| Twist-Boat | - | - | 5.8 |

| Boat | - | - | 6.9 |

Electronic Structure Investigations (e.g., Frontier Molecular Orbital Theory, Charge Distribution)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (alkyne) group, making it the likely site for electrophilic attack. The LUMO would be distributed across the sigma anti-bonding orbitals of the ring.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom. beilstein-journals.org This reveals the polarization of bonds within the molecule. In this compound, the oxygen atoms of the hydroxyl group and the pyran ring are expected to carry significant negative charges, making them nucleophilic centers. The acetylenic carbons of the ethynyl group also exhibit unique electronic properties that influence reactivity. nih.govresearchgate.net

Table 2: Hypothetical Electronic Properties of this compound

Calculated electronic properties from a hypothetical DFT study, providing insight into the molecule's reactivity and electronic distribution.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability, likely at the ethynyl group. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| NBO Charge on Hydroxyl Oxygen | -0.75 e | Confirms a highly electronegative, nucleophilic site. |

| NBO Charge on Ring Oxygen | -0.58 e | Indicates a secondary nucleophilic site. |

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, such as through a Prins cyclization, or its subsequent reactions. organic-chemistry.orgbeilstein-journals.org The Prins reaction involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, proceeding through an oxocarbenium ion intermediate. wikipedia.org

Theoretical calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which determine the thermodynamic favorability. For example, a computational study of the addition of an electrophile to the ethynyl group of this compound would help predict the regioselectivity and stereoselectivity of the reaction by comparing the activation barriers for different possible pathways. Such studies can also provide insight into the role of catalysts and solvents in the reaction. nih.gov

Table 3: Hypothetical Energy Profile for Electrophilic Addition to the Ethynyl Group

A simplified reaction coordinate for the addition of an electrophile (E+) to the ethynyl group, with energies calculated relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + E+ | 0.0 |

| Transition State 1 (TS1) | Formation of vinyl cation intermediate | +15.2 |

| Intermediate | Vinyl cation stabilized by hydroxyl group | +5.6 |

| Transition State 2 (TS2) | Nucleophilic attack on the intermediate | +8.1 |

| Product | Final addition product | -12.5 |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane.

Accurate prediction requires considering the Boltzmann-weighted average of shifts from all significantly populated conformers of the molecule. acs.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can confirm the structure and stereochemistry of this compound. Discrepancies between predicted and experimental values can often be resolved by re-evaluating the proposed structure or considering solvent effects. acs.org Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental Infrared (IR) spectrum.

Table 4: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Predicted shifts are obtained from GIAO-DFT calculations (B3LYP/6-311+G(d,p)) and scaled. This comparison is crucial for structural elucidation.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2/C6 (equatorial) | 62.5 | 62.8 | -0.3 |

| C3/C5 (equatorial) | 38.1 | 38.5 | -0.4 |

| C4 (quaternary) | 69.8 | 70.1 | -0.3 |

| Ethynyl Cα | 88.2 | 88.0 | +0.2 |

| Ethynyl Cβ | 73.4 | 73.1 | +0.3 |

Molecular Dynamics and Docking Simulations for Interaction Studies (if applicable to biological targets)

If this compound or its derivatives are investigated for biological activity, molecular docking and molecular dynamics (MD) simulations become essential tools. nih.gov Molecular docking predicts the preferred binding orientation of a molecule (a ligand) to a biological target, such as a protein or enzyme, and estimates the binding affinity. elsevierpure.com This is achieved by sampling a large number of possible conformations and positions of the ligand within the target's binding site.

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. nih.govmdpi.com MD provides a more realistic model by treating the system as dynamic and including solvent molecules. These simulations can confirm the stability of the binding pose predicted by docking, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate more rigorous binding free energies. rsc.org

Table 5: Hypothetical Docking and MD Simulation Results with a Target Protein

Illustrative results from a computational study of this compound binding to a hypothetical enzyme active site.

| Parameter | Value/Description | Significance |

|---|---|---|

| Docking Score | -8.2 kcal/mol | Indicates a favorable predicted binding affinity. |

| Key H-Bond Interactions | Hydroxyl-H with Asp125; Ring-O with Arg80 | Identifies critical interactions for binding specificity. |

| Key Hydrophobic Interaction | Ethynyl group with Phe150 pocket | Highlights non-polar contributions to binding. |

| MD Simulation Stability (RMSD) | Stable ligand pose over 100 ns | Confirms the stability of the docked conformation. |

Development and Validation of Novel Computational Methods for this Class of Compounds

While standard computational methods are powerful, there is an ongoing effort to develop and validate new approaches that offer greater accuracy or efficiency, particularly for complex molecular systems. For a class of compounds like substituted tetrahydropyrans, challenges can include accurately modeling the flexible ring system and the subtle electronic effects of diverse functional groups.

The development of a new computational method or force field often involves parameterization against high-level quantum mechanical calculations or a wide range of experimental data. rsc.org Validation is a critical step where the new method's predictive power is tested against known data that was not used in its development. For example, a new DFT functional might be validated by assessing its ability to predict conformational energies or NMR chemical shifts for a set of known tetrahydropyran derivatives and comparing its performance against established methods. rsc.org The goal is to create more reliable predictive tools for designing new molecules and understanding their chemical and biological behavior. acs.org

Table 6: Hypothetical Validation of a New Computational Method (NCM)

Comparison of the Mean Absolute Error (MAE) for predicted ¹³C NMR chemical shifts across different computational methods for a test set of 20 tetrahydropyran derivatives.

| Computational Method | Level of Theory | Mean Absolute Error (ppm) |

|---|---|---|

| Standard Method A | B3LYP/6-31G(d) | 2.85 |

| Standard Method B | M06-2X/cc-pVTZ | 1.72 |

| New Computational Method (NCM) | NCM/aug-cc-pVTZ | 1.15 |

Derivatization Strategies for Enhanced Analytical Performance and Further Functionalization

Chemical Derivatization for Improved Spectroscopic Detection (e.g., UV-Vis, Fluorescence)

While 4-Ethynyltetrahydropyran-4-OL itself lacks a significant chromophore or fluorophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging, its terminal alkyne group serves as an excellent handle for the introduction of spectroscopically active moieties. The most prominent method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net This reaction allows for the covalent attachment of a wide array of azide-functionalized dyes to the alkyne of this compound, resulting in a stable triazole linkage.

By reacting this compound with an azide-containing chromophore, the resulting derivative can be readily detected and quantified using UV-Vis spectrophotometry. Similarly, reaction with a fluorescent azide (B81097), such as an azide-modified coumarin (B35378) or fluorescein, will yield a highly fluorescent derivative, enabling sensitive detection in various applications. semanticscholar.org

The selection of the appropriate dye depends on the desired spectroscopic properties, such as the wavelength of maximum absorbance (λmax) or the excitation and emission wavelengths for fluorescence. This strategy is particularly useful in labeling and detection within biological systems where high sensitivity is crucial. researchgate.net

Table 1: Examples of Derivatization Reagents for Enhanced Spectroscopic Detection

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|

| Azido-dabsyl | Terminal Alkyne | Dabsyl-triazole adduct | UV-Vis Spectroscopy |

| Azido-coumarin | Terminal Alkyne | Coumarin-triazole adduct | Fluorescence Spectroscopy |

| Dansyl azide | Terminal Alkyne | Dansyl-triazole adduct | Fluorescence Spectroscopy |

Derivatization for Enhanced Mass Spectrometry Sensitivity and Structural Characterization

For mass spectrometry (MS), derivatization can significantly improve ionization efficiency and provide more informative fragmentation patterns, leading to enhanced sensitivity and more confident structural elucidation. nih.gov Both the hydroxyl and alkyne groups of this compound can be targeted for MS-based derivatization.

The tertiary hydroxyl group can be converted into a more readily ionizable functional group. For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatizing the hydroxyl group with reagents that introduce a permanently charged moiety or a group that is easily protonated can significantly enhance the signal. nih.gov

The terminal alkyne can also be derivatized to improve MS detection. While the CuAAC reaction mentioned earlier is also applicable here, other reactions specific to alkynes can be employed. For instance, reaction with reagents that add a readily ionizable tag across the triple bond can be utilized. researchgate.net

Table 2: Derivatization Strategies for Enhanced Mass Spectrometry Analysis

| Derivatizing Reagent | Functional Group Targeted | Purpose of Derivatization | Mass Spectrometry Technique |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl Group | Increase volatility and thermal stability | GC-MS |

| Dansyl chloride (after reduction of alkyne) | Hydroxyl Group | Improve ionization efficiency and add a fluorescent tag | LC-ESI-MS |

| Girard's Reagent T (after oxidation of hydroxyl) | Carbonyl (from oxidation) | Introduce a permanent positive charge | LC-ESI-MS |

Strategies for Introducing Biologically Relevant Tags or Probes

The terminal alkyne of this compound is an ideal functional group for the introduction of biologically relevant tags or probes using bioorthogonal chemistry. nih.gov The CuAAC reaction is a powerful tool for this purpose, allowing for the specific and efficient conjugation of this compound to azide-modified biomolecules, such as proteins, nucleic acids, and glycans. nih.gov

This strategy enables the use of this compound as a building block for creating more complex molecular probes. For example, it can be attached to a biotin (B1667282) azide to create a biotinylated probe for affinity-based purification or detection using streptavidin conjugates. nih.gov Similarly, it can be linked to azide-modified fluorophores for imaging applications in living cells or tissues. researchgate.net